Cas no 1566491-52-8 (ethyl 2-azido-1,3-oxazole-4-carboxylate)

Ethyl 2-azido-1,3-oxazole-4-carboxylate is a versatile heterocyclic compound featuring an oxazole core functionalized with an azido group at the 2-position and an ethyl ester at the 4-position. This structure makes it a valuable intermediate in organic synthesis, particularly for click chemistry applications due to its reactive azide moiety. The compound is useful in the preparation of triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its ester group also allows for further functionalization, enhancing its utility in medicinal chemistry and materials science. The stability and reactivity balance of this compound make it a practical choice for researchers developing novel heterocyclic frameworks or bioactive molecules.
ethyl 2-azido-1,3-oxazole-4-carboxylate structure
1566491-52-8 structure
Product Name:ethyl 2-azido-1,3-oxazole-4-carboxylate
CAS No:1566491-52-8
MF:C6H6N4O3
MW:182.136840343475
MDL:MFCD26829851
CID:5238370
PubChem ID:104120397
Update Time:2025-06-07

ethyl 2-azido-1,3-oxazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-Oxazolecarboxylic acid, 2-azido-, ethyl ester
    • ethyl 2-azido-1,3-oxazole-4-carboxylate
    • MDL: MFCD26829851
    • Inchi: 1S/C6H6N4O3/c1-2-12-5(11)4-3-13-6(8-4)9-10-7/h3H,2H2,1H3
    • InChI Key: KDPDDCGSEFKSFH-UHFFFAOYSA-N
    • SMILES: C(C1=COC(N=[N+]=[N-])=N1)(=O)OCC

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Additional information on ethyl 2-azido-1,3-oxazole-4-carboxylate

Ethyl 2-azido-1,3-oxazole-4-carboxylate (CAS No. 1566491-52-8): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-azido-1,3-oxazole-4-carboxylate, with the chemical identifier CAS No. 1566491-52-8, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound belongs to the oxazole class of heterocyclic compounds, which are widely recognized for their broad spectrum of biological activities and utility in drug development. The presence of an azido functional group at the 2-position and a carboxylate ester at the 4-position makes this molecule a valuable building block for constructing more complex pharmacophores.

The structure of ethyl 2-azido-1,3-oxazole-4-carboxylate features a five-membered ring containing an oxygen atom and two nitrogen atoms, with the azido group (-N₃) attached to one of the carbon atoms. The carboxylate ester moiety (-COOCH₂CH₃) provides a reactive site for further functionalization, enabling chemists to tailor the molecule for specific applications. This dual functionality has made it a popular choice in medicinal chemistry for designing novel therapeutic agents.

In recent years, there has been growing interest in oxazole derivatives due to their demonstrated efficacy in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The azido group in ethyl 2-azido-1,3-oxazole-4-carboxylate is particularly noteworthy because it can be easily transformed into other functional groups through nucleophilic substitution reactions. This reactivity has been exploited in the synthesis of bioactive molecules, where the azido group serves as a versatile handle for introducing additional chemical diversity.

One of the most compelling aspects of ethyl 2-azido-1,3-oxazole-4-carboxylate is its role in constructing complex drug molecules through click chemistry and other modern synthetic methodologies. Click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have revolutionized drug discovery by providing efficient and reliable ways to link molecular fragments together. The azido functionality in this compound is an ideal participant in such reactions, allowing for rapid assembly of intricate structures with high precision.

Recent studies have highlighted the potential of ethyl 2-azido-1,3-oxazole-4-carboxylate in developing novel antibiotics. The oxazole core is known to exhibit antimicrobial properties, and by incorporating it into more sophisticated molecular frameworks, researchers have been able to identify compounds with enhanced activity against resistant bacterial strains. The carboxylate ester group further enhances this potential by enabling modifications that can improve solubility and bioavailability—critical factors for effective antibiotic therapy.

The pharmaceutical industry has also explored ethyl 2-azido-1,3-oxazole-4-carboxylate as a precursor for anticancer agents. Oxazole derivatives have shown promise in inhibiting key enzymes involved in tumor growth and proliferation. By leveraging the reactivity of the azido group, chemists can introduce modifications that fine-tune the binding affinity and selectivity of these compounds toward cancer cells. This approach has led to several promising candidates entering preclinical development pipelines.

Beyond its applications in drug development, ethyl 2-azido-1,3-oxazole-4-carboxylate has found utility in materials science and agrochemical research. Its ability to undergo selective transformations makes it a valuable scaffold for creating novel polymers and specialty chemicals. Additionally, researchers have investigated its potential as a precursor for agrochemicals that exhibit improved efficacy against plant pathogens while maintaining environmental safety.

The synthesis of ethyl 2-azido-1,3-oxazole-4-carboxylate itself is a testament to the advancements in organic chemistry methodologies. Modern synthetic routes have been optimized to achieve high yields and purity, ensuring that pharmaceutical manufacturers can access this intermediate reliably. Techniques such as microwave-assisted synthesis and flow chemistry have further streamlined production processes, making it feasible to scale up manufacturing for industrial applications.

Looking ahead, the future prospects for ethyl 2-azido-1,3-oxtaole -carbaxxilate (CAS No.1566491528) are bright. As drug discovery continues to evolve toward more targeted and personalized therapies,this compound will likely play an increasingly important role in generating innovative molecular architectures. The combination of its structural versatility and reactivity makes it an indispensable tool for medicinal chemists seeking to develop next-generation therapeutics.

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